![molecular formula C17H18FN3O3 B2601719 3-fluoro-4-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide CAS No. 2034509-92-5](/img/structure/B2601719.png)
3-fluoro-4-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is likely an organic molecule due to the presence of carbon ©, hydrogen (H), oxygen (O), and nitrogen (N) atoms. The “3-fluoro-4-methoxy” part suggests that the compound has a fluorine atom and a methoxy group (-OCH3) attached to a benzene ring. The “N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide” part indicates the presence of a benzamide group attached to a hexahydrocinnoline structure, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of such compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the benzamide group might undergo hydrolysis to form an amine and a carboxylic acid. The hexahydrocinnoline ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it might be a solid at room temperature, and its solubility would depend on the polarity of the solvent. It might also exhibit specific optical activity if it contains chiral centers .科学的研究の応用
Imaging Applications in Solid Tumors
A study by Tu et al. (2007) elaborates on fluorine-containing benzamide analogs synthesized and evaluated as potential ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. The research highlights how specific fluorine-18 labeled compounds exhibit high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in imaging applications related to cancer research Tu et al., 2007.
Neurological Applications
Kepe et al. (2006) utilized a fluorine-18 labeled benzamide derivative for PET imaging to quantify serotonin 1A receptor densities in Alzheimer's disease patients. The study demonstrates the compound's effectiveness in detecting receptor density changes, correlating them with disease progression, which could be valuable for diagnosing and monitoring neurological conditions Kepe et al., 2006.
HIV-1 Attachment Inhibition
Wang et al. (2009) reported on the antiviral potency of 4-fluoro- and 4-methoxy-benzamide derivatives as inhibitors of HIV-1 attachment, highlighting their role in interfering with the viral gp120 and host cell receptor CD4 interaction. This study emphasizes the structural importance of the piperazine ring and benzamide moiety in complementing the binding site on gp120, indicating potential therapeutic applications Wang et al., 2009.
Anti-Inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) on benzodifuranyl derivatives derived from visnaginone and khellinone, including compounds structurally related to the query compound, showcased significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings propose the compound's utility in developing new therapeutic agents addressing inflammation and pain Abu‐Hashem et al., 2020.
Synthetic Methodology and Fluorinated Heterocycles
Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, showcasing the creation of diverse structures with potential pharmaceutical and agrochemical applications. The study illustrates how fluorine incorporation can significantly impact chemical reactivity and product formation, relevant to the development of novel fluorinated compounds Wu et al., 2017.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-fluoro-4-methoxy-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-21-16(22)9-11-7-12(4-5-14(11)20-21)19-17(23)10-3-6-15(24-2)13(18)8-10/h3,6,8-9,12H,4-5,7H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEJKAKCZBPWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。